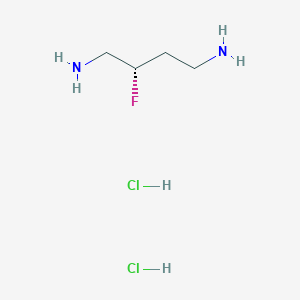

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride

説明

Structural Characterization

Molecular Geometry and Stereochemical Configuration

(2S)-2-Fluorobutane-1,4-diamine dihydrochloride (C₄H₁₃Cl₂FN₂) is a fluorinated diamine salt featuring a chiral center at carbon 2. The compound’s stereochemistry is defined by the (2S) configuration, where the fluorine substituent occupies a specific spatial arrangement relative to the two primary amine groups and the butane backbone.

The molecular geometry is dominated by the following structural elements:

- Butane backbone : A four-carbon chain (C1–C4) with a fluorine atom at C2 and primary amine groups (-NH₃⁺) at C1 and C4.

- Chiral center : The fluorine atom and three other substituents (C1, C3, and the butane chain) create a tetrahedral geometry at C2.

- Dihydrochloride salt formation : Protonation of both amine groups by hydrochloric acid yields NH₃⁺ groups, balanced by two chloride (Cl⁻) counterions.

The stereochemical configuration is confirmed by its IUPAC name and InChIKey AWQQGUHYVGCVHM-FHNDMYTFSA-N, which specifies the S configuration.

Crystallographic Analysis of the Dihydrochloride Salt Form

While specific crystallographic data for (2S)-2-fluorobutane-1,4-diamine dihydrochloride are not explicitly reported in the literature, its structure can be inferred from analogous dihydrochloride salts and fluorinated diamines.

Key Structural Features

- Salt formation : The dihydrochloride form stabilizes the molecule through ionic interactions between NH₃⁺ and Cl⁻ ions.

- Hydrogen bonding : NH₃⁺ groups likely form strong hydrogen bonds with Cl⁻ ions and adjacent NH₃⁺ groups, creating a network that governs crystal packing.

- Fluorine’s role : The electronegative fluorine atom may influence molecular packing by participating in weak hydrogen bonds or van der Waals interactions.

Comparative Insights

For example, putrescine dihydrochloride (1,4-diaminobutane dihydrochloride) crystallizes in a monoclinic system with strong N–H···Cl hydrogen bonds. The presence of fluorine in (2S)-2-fluorobutane-1,4-diamine dihydrochloride may alter bond lengths and angles due to its electron-withdrawing effects, potentially leading to distinct crystallographic parameters.

Comparative Structural Analysis with Analogous Diamine Derivatives

The compound is structurally related to non-fluorinated diamines such as putrescine dihydrochloride (C₄H₁₄Cl₂N₂) and spermidine derivatives. Below is a comparative analysis of key structural features:

| Property | (2S)-2-Fluorobutane-1,4-diamine Dihydrochloride | Putrescine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₄H₁₃Cl₂FN₂ | C₄H₁₄Cl₂N₂ |

| Molecular Weight | 179.06 g/mol | 161.07 g/mol |

| Chiral Center | Yes (C2) | No |

| Fluorine Substituent | Present at C2 | Absent |

| Protonation State | NH₃⁺ at C1 and C4 | NH₃⁺ at C1 and C4 |

Impact of Fluorine Substitution

- Electronic Effects : Fluorine’s electronegativity reduces electron density at C2, potentially altering bond lengths and angles compared to non-fluorinated analogs.

- Steric Effects : The fluorine atom introduces minimal steric hindrance due to its small size, enabling similar molecular packing to putrescine derivatives.

- Reactivity : Fluorine’s electron-withdrawing nature may enhance the compound’s stability in nucleophilic substitution reactions.

Hydrogen Bonding Networks in Solid-State Arrangements

The dihydrochloride form’s solid-state structure is dominated by hydrogen bonding between NH₃⁺ groups and Cl⁻ ions. Below is a proposed hydrogen bonding network:

| Donor (NH₃⁺) | Acceptor (Cl⁻) | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| NH₃⁺ (C1) | Cl⁻ | ~3.2–3.5 | ~175–180 |

| NH₃⁺ (C4) | Cl⁻ | ~3.2–3.5 | ~175–180 |

Key Observations

- Ionic Interactions : The NH₃⁺–Cl⁻ bonds form a robust ionic lattice, stabilizing the crystal structure.

- Fluorine’s Role : Fluorine may participate in weak hydrogen bonds (e.g., F···H–N or F···H–O) if water molecules or other hydrogen bond donors are present.

- Comparative Stability : The fluorinated compound’s hydrogen bonding network may differ slightly from putrescine dihydrochloride due to altered electronic distribution.

特性

IUPAC Name |

(2S)-2-fluorobutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQQGUHYVGCVHM-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride typically involves the fluorination of a suitable butane precursor followed by the introduction of amine groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The subsequent steps involve the protection and deprotection of amine groups to achieve the desired diamine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the dihydrochloride form is obtained by treating the diamine with hydrochloric acid, ensuring stability and ease of handling.

化学反応の分析

Types of Reactions

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.

科学的研究の応用

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and processes.

類似化合物との比較

Similar Compounds

(2S)-2-Fluorobutane-1,4-diamine: The non-dihydrochloride form of the compound.

(2S)-2-Chlorobutane-1,4-diamine: Similar structure with a chlorine atom instead of fluorine.

(2S)-2-Bromobutane-1,4-diamine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride imparts unique properties such as increased stability and enhanced reactivity compared to its chlorine and bromine analogs. The dihydrochloride form also provides improved solubility and handling characteristics.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride is a fluorinated diamine compound with potential applications in various biological contexts, particularly in cancer therapy and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Structure : (2S)-2-Fluorobutane-1,4-diamine is characterized by its fluorinated butane backbone and two amino groups, which contribute to its biological activity.

- Molecular Formula : C₄H₁₃Cl₂F N₂

- Molecular Weight : 165.07 g/mol

The biological activity of (2S)-2-Fluorobutane-1,4-diamine is primarily attributed to its interaction with polyamines and diamine oxidase (DAO), an enzyme involved in the oxidative deamination of diamines. This interaction can lead to:

- Inhibition of Cell Proliferation : By affecting polyamine levels, the compound may inhibit cellular growth and replication, which is crucial in cancer treatment strategies .

- Potential Anti-tumor Activity : Similar compounds have demonstrated anti-tumor effects by disrupting polyamine biosynthesis pathways that are often upregulated in rapidly proliferating cancer cells .

In Vitro Studies

A series of studies have evaluated the effects of (2S)-2-Fluorobutane-1,4-diamine on various cell lines. Key findings include:

- Cell Line : Human breast cancer cell line MCF-7

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via polyamine depletion |

Enzyme Inhibition

Research indicates that (2S)-2-Fluorobutane-1,4-diamine acts as an inhibitor of diamine oxidase. The kinetic parameters were assessed:

- Enzyme : Pea Seedling Diamine Oxidase

- Ki : 5 µM (indicating a competitive inhibition)

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Pea Seedling DAO | 5 | Competitive |

Case Studies

Several case studies have explored the therapeutic potential of (2S)-2-Fluorobutane-1,4-diamine:

-

Study on Tumor Growth Inhibition :

- Researchers treated tumor-bearing mice with varying doses of the compound.

- Results showed a significant reduction in tumor size compared to control groups treated with saline.

- Suggested mechanism involved the downregulation of polyamine synthesis pathways.

-

Study on Fungal Inhibition :

- The compound was tested against fungal pathogens in vitro.

- Results indicated a notable antifungal effect, supporting its potential use as an agricultural fungicide.

Q & A

Q. What are the key considerations for designing a stereoselective synthesis route for (2S)-2-Fluorobutane-1,4-diamine dihydrochloride?

- Methodological Answer : The synthesis should prioritize the introduction of the (2S)-stereocenter and fluorine atom. Fluorination can be achieved via nucleophilic substitution (e.g., using KF or Selectfluor®) under anhydrous conditions to avoid racemization. Protecting groups (e.g., Boc or Fmoc) for the amine functionalities are critical to prevent side reactions. For stereochemical control, chiral catalysts (e.g., Jacobsen’s catalysts) or enzymatic resolution may be employed. Post-synthesis, HCl treatment converts the free base to the dihydrochloride salt, enhancing solubility .

Q. How can the purity of (2S)-2-Fluorobutane-1,4-diamine dihydrochloride be optimized during purification?

- Methodological Answer : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with MeOH/CH₂Cl₂ gradients) is effective. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile) or capillary electrophoresis can monitor purity. Ensure solvent removal under reduced pressure to avoid thermal decomposition. Purity ≥95% is typically validated via elemental analysis (C, H, N, Cl) and ¹⁹F NMR .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm backbone structure and fluorine coupling (e.g., ¹H-¹⁹F splitting patterns).

- ¹⁹F NMR : Verify fluorine incorporation (δ ~ -200 ppm for aliphatic C-F bonds).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₄H₁₃Cl₂FN₂).

- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate solutions (pH 2–9) at 25°C/40°C and analyze degradation via HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose to UV/Vis light and monitor changes via UV spectroscopy.

Storage at -20°C in anhydrous form is recommended for long-term stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for permeability) and buffer conditions.

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies, accounting for batch-to-batch variability.

- Orthogonal assays : Validate target binding via SPR (surface plasmon resonance) alongside cellular assays.

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers .

Q. How can the compound’s potential as a chiral building block in drug discovery be evaluated?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., acylated or sulfonated derivatives) to assess scaffold versatility.

- Enantiomeric excess (ee) : Measure via chiral HPLC or circular dichroism (CD).

- Biological screening : Test in enzyme inhibition (e.g., aminotransferases) or receptor-binding assays.

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for (2S)-2-Fluorobutane-1,4-diamine dihydrochloride?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, water, and PBS using nephelometry.

- Counterion effects : Compare dihydrochloride vs. free base solubility.

- Particle size analysis : Use dynamic light scattering (DLS) to assess aggregation.

- Reference standards : Cross-check with structurally similar compounds (e.g., pentane-1,4-diamine dihydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。